L-703,606 oxalate salt hydrate

Description

Significance of Neurokinin-1 Receptor (NK1R) in Biological Systems Research

The neurokinin-1 receptor (NK1R), a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P (SP). nih.govduke.edu This receptor is widely distributed throughout the central and peripheral nervous systems, as well as in various peripheral tissues, including the immune system, gastrointestinal tract, and cardiovascular system. nih.govresearchgate.net The interaction between SP and NK1R is implicated in a multitude of biological processes, such as pain transmission, inflammation, stress and anxiety responses, and the vomiting reflex. nih.govduke.edunih.gov The ubiquitous nature of the SP/NK1R system and its upregulation in pathological states make it a key target for research into various diseases, including depression, inflammatory conditions, and even cancer. nih.govmdpi.comnih.gov

Overview of Non-Peptide Neurokinin-1 Receptor Antagonists in Preclinical and Basic Science

The development of non-peptide NK1R antagonists represented a significant advancement in the field. Unlike earlier peptide-based antagonists, which suffered from poor metabolic stability and limited ability to cross the blood-brain barrier, non-peptide antagonists offered improved pharmacokinetic properties. nih.gov This allowed for more effective investigation of the roles of NK1R in the central nervous system. These compounds, including L-703,606, have been instrumental in preclinical studies to probe the physiological functions of the NK1R and to validate it as a therapeutic target for various conditions. nih.govannualreviews.orgtandfonline.com

Foundational Research Contributions of L-703,606 Oxalate (B1200264) Salt Hydrate (B1144303)

L-703,606 oxalate salt hydrate emerged as a potent and selective non-peptide antagonist of the NK1R. sigmaaldrich.com Its primary contribution lies in its utility as a research tool to elucidate the intricate signaling pathways mediated by SP and the NK1R. physiology.org Researchers have utilized L-703,606 to block the effects of SP in a variety of in vitro and ex vivo experimental models, thereby clarifying the receptor's role in processes such as neuroinflammation, pain perception, and cellular proliferation. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

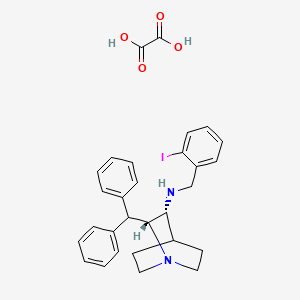

2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29IN2.C2H2O4/c28-24-14-8-7-13-23(24)19-29-26-22-15-17-30(18-16-22)27(26)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21;3-1(4)2(5)6/h1-14,22,25-27,29H,15-19H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLWXEPQCNQPNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5I.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Profile of L 703,606 Oxalate Salt Hydrate

Mechanism of Action and Receptor Selectivity

L-703,606 functions as a competitive antagonist at the NK1R. It effectively blocks the binding of the endogenous ligand, Substance P, thereby preventing the activation of the receptor and its downstream signaling cascades. A key characteristic of L-703,606 is its high selectivity for the NK1R over other neurokinin receptors (NK2 and NK3), which is crucial for precisely dissecting the physiological roles of the NK1R. scispace.com

| Property | Value |

| Target | Neurokinin-1 Receptor (NK1R) |

| Action | Antagonist |

| Nature | Non-peptide |

| Key Blocked Ligand | Substance P |

Binding Affinity and Functional Antagonism

Studies have demonstrated the high binding affinity of L-703,606 for the NK1R. For instance, it has been shown to competitively inhibit the binding of Substance P with a high degree of potency. In functional assays, L-703,606 has been shown to effectively block SP-induced physiological responses. For example, it can inhibit SP-induced calcium mobilization in cells expressing the NK1R and has been used to block the release of inflammatory chemokines induced by neurokinin A (which can also act via the NK1R). physiology.org

Chemical and Physical Properties

Chemical Structure and Formulation

L-703,606 is chemically known as cis-2-(Diphenylmethyl)-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine. sigmaaldrich.com It is commonly used in research as an oxalate (B1200264) salt hydrate (B1144303). This formulation provides stability and allows for easier handling and dissolution in appropriate solvents for experimental use. sigmaaldrich.comglentham.com

Physicochemical Characteristics

The physicochemical properties of L-703,606 oxalate salt hydrate are important for its use in a laboratory setting.

| Property | Value |

| Molecular Formula | C27H29IN2 · C2H2O4 · xH2O |

| Molecular Weight | 598.47 g/mol (anhydrous) |

| CAS Number | 351351-06-9 |

| Appearance | White or almost white solid |

| Solubility | Soluble in DMSO, slightly soluble in water |

Applications in Preclinical Research

Investigating the Physiological Roles of the Neurokinin-1 Receptor

L-703,606 has been widely employed as a pharmacological tool to explore the diverse physiological functions of the NK1R. For instance, it has been used in studies of gastric acid secretion and pain perception. medchemexpress.com By selectively blocking the NK1R, researchers can observe the resulting physiological changes and thus infer the role of the receptor in those processes.

Elucidating Substance P-Mediated Signaling Pathways

A primary application of L-703,606 is in the detailed study of Substance P-mediated signaling. It has been instrumental in demonstrating the link between NK1R activation and subsequent cellular events. For example, research has shown that pretreatment with L-703,606 can inhibit the production of inflammatory chemokines that are typically induced by NK1R agonists. physiology.org It has also been used to curb neuroinflammation in models of Lyme neuroborreliosis. nih.gov

Comparative Analysis with Other Nk1r Antagonists

Comparison of Receptor Binding and Functional Assay Data

L-703,606 was one of the early, potent non-peptide NK1R antagonists developed for research purposes. It exhibits high affinity and selectivity for the human NK1R. When compared to other first-generation non-peptide antagonists like CP-96,345, L-703,606 demonstrates comparable potency in blocking the NK1R. physiology.org These first-generation antagonists collectively provided the foundational evidence for the therapeutic potential of NK1R blockade.

Contributions to the Development of Later-Generation Compounds

The research conducted with L-703,606 and other early non-peptide antagonists paved the way for the development of second and third-generation NK1R antagonists with improved pharmacokinetic profiles and suitability for clinical use. nih.govnih.gov The insights gained from preclinical studies using these foundational compounds were critical in the successful clinical development of drugs like aprepitant, which is used for the prevention of chemotherapy-induced nausea and vomiting. nih.govnih.gov

Q & A

What methodologies are recommended for synthesizing and verifying the purity of L-703,606 oxalate salt hydrate?

Level: Basic

Answer:

Synthesis of this compound involves multi-step organic reactions, typically including coupling of polyamine backbones with coumaroyl groups followed by oxalate salt formation. Critical steps include:

- Purification: Use preparative countercurrent chromatography (CCC) with polytetrafluoroethylene columns and ELSD detection to isolate high-purity fractions .

- Purity Verification: Employ HPLC with UV/ELSD detection, ensuring ≥96% purity (as validated in calcium flux assays) .

- Hydrate Confirmation: Thermogravimetric analysis (TGA) or Karl Fischer titration quantifies water content, while X-ray diffraction confirms crystalline structure .

How should researchers design calcium flux assays to evaluate NK1 receptor antagonism using this compound?

Level: Basic

Answer:

A robust calcium assay protocol includes:

- Cell Preparation: Use EMD Millipore Ready-to-Assay™ NK1 receptor-expressing cells, preloaded with Fluo-8 AM dye .

- Antagonist Treatment: Pre-incubate cells with L-703,606 (e.g., 1–10 µM) for 15–30 minutes before adding Substance P (EC~90~ = 3.29 nM) .

- Instrumentation: Measure fluorescence kinetics using a Molecular Devices SpectraMax M5 plate reader or PerkinElmer Operetta with Harmony® software .

- Controls: Include probenecid to inhibit dye leakage and vehicle controls (e.g., β-hydroxycyclodextrin at pH 7.0) .

What advanced techniques are used to determine the binding affinity and selectivity of L-703,606 for NK1 receptors?

Level: Advanced

Answer:

Competitive binding assays with radiolabeled ligands provide precise affinity measurements:

- Radioligand Displacement: Use [¹²⁵I]-BHSP (agonist) or [¹²⁵I]-L-703,606 (antagonist) in membrane preparations. Fit data to a two-site model to distinguish high- (K~H~) and low-affinity (K~L~) states .

- Selectivity Testing: Compare IC~50~ values against NK2/NK3 receptors using homologous cell lines. L-703,606 shows >200-fold selectivity for NK1 over NK3 .

- Statistical Analysis: Apply nonlinear regression (e.g., GraphPad Prism) and validate with ANOVA followed by Tukey’s post hoc test .

How can discrepancies in calcium flux data across cell lines be resolved when using L-703,606?

Level: Advanced

Answer:

Inconsistent results often arise from receptor density or coupling efficiency variations. Mitigation strategies include:

- Receptor Quantification: Perform radioligand saturation binding to determine B~max~ values .

- G-Protein Modulation: Test pertussis toxin (Gi/o inhibitor) or forskolin (adenylate cyclase activator) to assess signaling bias .

- Data Normalization: Express antagonism as % inhibition of Substance P-induced response (baseline: vehicle + agonist control) .

What formulation strategies ensure stable in vivo delivery of this compound?

Level: Advanced

Answer:

For rodent studies:

- Vehicle Optimization: Dissolve L-703,606 in 1% β-hydroxycyclodextrin (pH 7.0) to enhance solubility and stability .

- Dosing Protocols: Use intracerebroventricular (ICV) or intra-RVM microinjection (e.g., 0.1–10 mM in 0.5 µL volume) with saline controls .

- Stability Testing: Monitor pH-adjusted solutions (pH 6.8–7.0) via LC-MS over 24 hours to detect degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.